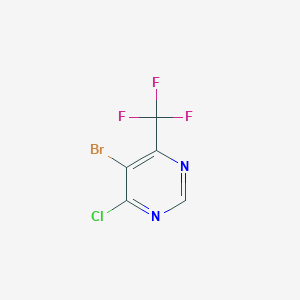

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

CAS No.: 425392-76-3

Cat. No.: VC2036845

Molecular Formula: C5HBrClF3N2

Molecular Weight: 261.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 425392-76-3 |

|---|---|

| Molecular Formula | C5HBrClF3N2 |

| Molecular Weight | 261.43 g/mol |

| IUPAC Name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine |

| Standard InChI | InChI=1S/C5HBrClF3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H |

| Standard InChI Key | JFRNHGWPQJPTCO-UHFFFAOYSA-N |

| SMILES | C1=NC(=C(C(=N1)Cl)Br)C(F)(F)F |

| Canonical SMILES | C1=NC(=C(C(=N1)Cl)Br)C(F)(F)F |

Introduction

Chemical Identity and Physical Properties

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is identified by CAS number 425392-76-3 and has the molecular formula C₅HBrClF₃N₂ . This compound features a pyrimidine ring substituted with bromine at position 5, chlorine at position 4, and a trifluoromethyl group at position 6 . As a heterocyclic compound, it contains two nitrogen atoms in its six-membered ring structure, which significantly influences its chemical behavior and reactivity .

The physical properties of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine are summarized in the following table:

The compound is typically stored under inert gas (nitrogen or argon) at 2-8 °C to prevent degradation . It exhibits moderate solubility in common organic solvents, with its solubility influenced by its trifluoromethyl group, which enhances its lipophilicity .

Synthesis Methods

Synthetic Routes

The synthesis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine typically involves halogenation of pyrimidine derivatives. One common method includes the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with bromine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in organic solvents such as dichloromethane or chloroform at temperatures ranging from 0-25 °C.

The general synthetic route can be summarized as follows:

-

Starting with 4-chloro-6-(trifluoromethyl)pyrimidine (CAS: 37552-81-1)

-

Bromination at position 5 using bromine with an appropriate catalyst

-

Purification to obtain the desired product with high purity

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimal reaction conditions, including temperature control, solvent selection, and catalyst systems, are critical for achieving high yields and purities required for commercial applications.

Chemical Reactivity

Nucleophilic Substitution Reactions

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides . These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

The compound has been shown to react with butyllithium, which may be attributed to its carboxylic character . This reaction can be utilized for the synthesis of carboxylic acids and produces stable products .

Cross-Coupling Reactions

The compound serves as an excellent substrate for Suzuki-Miyaura coupling reactions, allowing for the formation of new carbon-carbon bonds. In these reactions, the process involves:

-

Oxidative addition of the compound to a palladium catalyst

-

Transmetalation with nucleophilic organic groups

-

Reductive elimination to form the coupled product

These reactions are particularly valuable for creating more complex molecular structures from this relatively simple building block.

Other Reaction Types

Additional reaction types include:

-

Oxidation reactions using agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions

-

Reduction reactions employing reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions

-

Metal-catalyzed transformations for the formation of diverse heterocyclic systems

Applications in Pharmaceutical Research

Role as a Building Block

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of inhibitors targeting specific enzymes and receptors.

Enzyme Inhibitors

One notable application is its role in the synthesis of inhibitors for branched-chain amino acid transaminases (BCATs), which are crucial for amino acid metabolism. Compounds derived from this pyrimidine have shown promise in targeting these enzymes, potentially leading to novel treatments for metabolic disorders.

Anticancer Agents

Research indicates that derivatives of this compound can act as anticancer agents by inhibiting pathways involved in tumor growth. For instance, certain analogs have been designed to target phosphoinositide 3-kinase (PI3K), a key player in cancer cell proliferation.

In vitro studies have demonstrated potent inhibitory effects on various cancer cell lines, including MDA-MB-231 (Triple-Negative Breast Cancer) with an IC₅₀ value of 0.126 μM, indicating strong anti-proliferative effects compared to non-cancerous cell lines. The mechanism of action typically involves inducing apoptosis and inhibiting cell proliferation by affecting key signaling pathways associated with cancer progression.

Agrochemical Applications

Herbicides

In the agrochemical sector, 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is utilized as a precursor for the synthesis of herbicides. The trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds, making them effective in crop protection. The presence of halogen atoms increases the stability and efficacy of these agrochemicals, allowing for lower application rates while maintaining effectiveness.

Insecticides

Derivatives of this compound are being investigated for their insecticidal properties. These compounds disrupt essential biological processes in pests, providing environmentally friendly alternatives to traditional insecticides. The unique substitution pattern of the pyrimidine ring contributes to the selective toxicity toward target organisms.

Biological Activity

Mechanisms of Action

The biological activity of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is largely attributed to its ability to interact with specific enzymes and receptors. The bromine and trifluoromethyl substituents enhance binding affinity to these targets, leading to modulation of their activity.

The compound and its derivatives have been reported to inhibit certain kinases and proteases, disrupting cellular processes such as signal transduction and apoptosis. The trifluoromethyl group plays a crucial role in enhancing the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various molecular targets.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine derivatives is crucial for optimizing their biological activity. Studies have shown that modifications to the pyrimidine ring can significantly impact the pharmacological properties of these compounds.

Research has demonstrated that substituents at various positions on the pyrimidine ring can enhance or diminish activity against specific biological targets. For example, adding methyl or fluorine groups at certain positions has been found to improve binding affinity and selectivity.

Comparison with Similar Compounds

When compared to structurally related compounds, 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine exhibits unique characteristics:

The specific positioning of the bromine, chlorine, and trifluoromethyl groups on the pyrimidine ring imparts distinct chemical reactivity and physical properties, making it valuable for specific synthetic applications and research purposes.

Future Research Directions

Expanding Pharmaceutical Applications

Future research on 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine may focus on expanding its applications in medicinal chemistry, particularly in the development of novel targeted therapies. The unique structural features of this compound provide opportunities for designing selective inhibitors of disease-relevant biological targets.

Exploring New Synthetic Methodologies

Development of more efficient and environmentally friendly synthetic routes for this compound and its derivatives remains an active area of research. This includes exploring green chemistry approaches, catalytic systems, and flow chemistry methods to enhance yield, reduce waste, and minimize energy consumption.

Structure Modification Studies

Further investigation into structural modifications of this pyrimidine scaffold could lead to compounds with enhanced biological activities or improved physicochemical properties. Systematic studies examining the effects of various substituents on biological activity, selectivity, and pharmacokinetic properties would be valuable for drug discovery efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume